Structural Uniqueness vs. Closest Thienopyrimidine Analogs
A direct structural comparison with the closest commercially available analogs confirms that CAS 2548979-50-4 is structurally unique within the reported thieno[3,2-d]pyrimidine chemical space . The compound combines three distinct pharmacophoric elements: (i) a 7-methylthieno[3,2-d]pyrimidine core, (ii) a piperazine linker, and (iii) a 2-methoxyphenyl terminal group. None of the compounds with publicly disclosed biological data in the 2020 PI3Kδ SAR study [1], nor the commercially available 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 683274-67-1) , possess this exact substitution pattern. This unique topology implies a distinct polypharmacology or selectivity profile that cannot be inferred from proxy data.
| Evidence Dimension | Molecular substitution pattern and pharmacophoric composition |
|---|---|
| Target Compound Data | 7-methylthieno[3,2-d]pyrimidine core + piperazine linker + 2-methoxyphenyl terminal group |
| Comparator Or Baseline | Comparator A: 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 683274-67-1) – lacks 7-methyl and 2-methoxyphenyl groups. Comparator B: piperazinone-containing PI3Kδ inhibitors – lack 2-methoxyphenylpiperazine moiety. Both sets lack the complete substitution array of the target compound. |
| Quantified Difference | Non-overlapping structural fingerprint. No common substructure search returns an exact match between the target compound and any compound with publicly available quantitative pharmacology data. |
| Conditions | Structural comparison via 2D chemical structure similarity and substructure searching in publicly available databases (PubChem, ChEMBL). |
Why This Matters
For procurement, structural uniqueness means the compound cannot be functionally replaced by any commercially available analog with known biology; it must be evaluated on its own merit.
- [1] Sunshine Lake Pharma Co., Ltd. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorg Med Chem Lett. 2020;30(19):127452. View Source
